1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol

Receptor Pharmacology CNS Drug Discovery TRH Receptor Agonism

This halogenated secondary alcohol features a unique aliphatic trifluoromethoxy (-OCF3) group—not the common -CF3—delivering a high LogD of 3.58 for lipophilicity-driven studies. The 3-bromophenyl handle enables reliable Pd-catalyzed cross-coupling, making it a versatile building block for parallel library synthesis. With validated, moderate TRH-R2 agonist activity, it is an ideal starting point for CNS-targeted SAR programs. Its distinct physicochemical profile ensures non-interchangeable performance versus methoxy or trifluoromethyl analogs. Secure this differentiated scaffold to accelerate your medicinal chemistry and chemical biology projects.

Molecular Formula C9H8BrF3O2
Molecular Weight 285.06 g/mol
Cat. No. B13178245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol
Molecular FormulaC9H8BrF3O2
Molecular Weight285.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(COC(F)(F)F)O
InChIInChI=1S/C9H8BrF3O2/c10-7-3-1-2-6(4-7)8(14)5-15-9(11,12)13/h1-4,8,14H,5H2
InChIKeyCSUYZKPPKYVPPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol: Molecular Identifier and Physicochemical Profile for Targeted Procurement


1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol (CAS 1334147-37-3) is a halogenated secondary alcohol with the molecular formula C9H8BrF3O2 and an average molecular mass of 285.06 g/mol . It is characterized by a 3-bromophenyl aromatic system and an aliphatic trifluoromethoxy group (-OCF3), a fluorinated moiety distinct from the more common trifluoromethyl (-CF3) substituent [1]. The compound is a known small-molecule entity with documented bioactivity data in authoritative databases [2].

Why 1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol is Not a Commodity Replacement for Generic Analogs


The substitution of a 3-bromophenyl core with a para-isomer or the replacement of the aliphatic trifluoromethoxy (-OCF3) group with a methoxy (-OCH3) or trifluoromethyl (-CF3) moiety results in a compound with a fundamentally different profile. While these analogs may appear structurally similar, their physicochemical properties (e.g., lipophilicity) and biological activities (e.g., receptor binding affinity) are not interchangeable [1]. General class-level knowledge about fluorinated groups is insufficient for predicting the specific performance of this compound; it exhibits unique, quantifiable differences in target binding and lipophilicity that directly impact its suitability for specific research and industrial applications [2].

Quantitative Differentiation of 1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol from Key Comparators


TRH-R2 Agonist Potency: Benchmarking Against a Class-Leading Selective Agonist

While the target compound demonstrates moderate agonist activity at the mouse thyrotropin-releasing hormone receptor 2 (TRH-R2) with an EC50 of 2.54E+3 nM, a highly selective and potent class-leader, compound 21a (an optimized TRH analogue), achieves an EC50 of 0.0021 μM (2.1 nM) at the same receptor subtype [1][2]. This comparison, derived from cross-study comparable data, highlights that the target compound's primary value is not as a final drug candidate but as a foundational scaffold for further optimization of TRH-R2 activity.

Receptor Pharmacology CNS Drug Discovery TRH Receptor Agonism

Enhanced Lipophilicity (LogD) Versus Methoxy Analogs: A Class-Level Inference

The presence of the aliphatic trifluoromethoxy (-OCF3) group in this compound confers a quantifiable increase in lipophilicity compared to analogous compounds bearing a methoxy (-OCH3) substituent. While a direct head-to-head comparison for the exact target compound is not available, class-level studies on aliphatic derivatives demonstrate that the -OCF3 group increases lipophilicity by 0.7–1.4 LogD units relative to the -OCH3 group [1]. This effect is comparable to that of the trifluoromethyl (-CF3) group, and the LogD of the target compound itself has been calculated as 3.58 .

Medicinal Chemistry Physicochemical Properties Drug Design

Metabolic Stability: A Cautionary Class-Level Distinction

In contrast to the common expectation that fluorination universally improves metabolic stability, class-level data indicates that the aliphatic trifluoromethoxy (-OCF3) group often decreases microsomal stability compared to both methoxy (-OCH3) and trifluoromethyl (-CF3) analogs [1]. This finding is a crucial differentiator for procurement decisions, as it signals a potential liability that must be considered during lead optimization, thereby distinguishing it from seemingly similar compounds.

ADME Drug Metabolism Lead Optimization

Synthetic Utility: A Versatile Intermediate for Halogen-Specific Derivatization

The 3-bromophenyl substituent is not merely a structural feature; it is a strategic functional handle. The presence of the bromine atom at the meta-position of the aromatic ring provides a defined and reliable site for further functionalization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations . This contrasts with non-halogenated or differently halogenated analogs, offering a clear and predictable route to generate diverse chemical libraries, which is a primary driver for procurement in medicinal chemistry and materials science.

Synthetic Chemistry Building Blocks Cross-Coupling

Optimal Research and Industrial Use Cases for 1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol


Early-Stage CNS Lead Discovery for TRH-R2 Modulation

As a validated, albeit moderate potency, TRH-R2 agonist [1], this compound is an ideal chemical starting point for medicinal chemistry programs targeting CNS disorders where TRH-R2 selectivity is implicated [2]. Its defined activity profile allows for structure-activity relationship (SAR) studies to improve potency and selectivity, a process for which its synthetic versatility as a brominated intermediate is essential.

Physicochemical Property Studies of the Aliphatic -OCF3 Group

The compound serves as a key tool for investigating the unique effects of the aliphatic trifluoromethoxy group on drug-like properties. Its high calculated LogD value (3.58) makes it suitable for studying lipophilicity-driven effects, while its class-level metabolic stability profile allows for direct investigation of the -OCF3 group's impact on microsomal clearance in a controlled, aromatic scaffold [1].

Synthesis of Diverse Compound Libraries via Cross-Coupling

The 3-bromophenyl handle provides a reliable and predictable site for various palladium-catalyzed cross-coupling reactions [1]. This makes the compound a highly valuable building block for the rapid, parallel synthesis of focused chemical libraries, enabling the exploration of chemical space around the core scaffold to identify new leads or optimize existing ones in both academic and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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